Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of two propyl groups at the 4 and 5 positions and a methyl ester group at the 2 position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4,5-dipropyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst. The esterification reaction proceeds under reflux conditions, where the carboxylic acid group reacts with methanol to form the corresponding methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce pyrrole-2-methanol derivatives.
Scientific Research Applications
Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: This compound has bromine atoms instead of propyl groups at the 4 and 5 positions.
Methyl 2-pyrrolecarboxylate: Lacks the propyl groups and has a simpler structure.
Uniqueness
Methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the propyl groups, which can influence its chemical reactivity and physical properties. These groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its simpler analogs.
Properties
CAS No. |
918827-33-5 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
methyl 4,5-dipropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-4-6-9-8-11(12(14)15-3)13-10(9)7-5-2/h8,13H,4-7H2,1-3H3 |
InChI Key |
PGKBZZIJIACKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=C1)C(=O)OC)CCC |
Origin of Product |
United States |
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